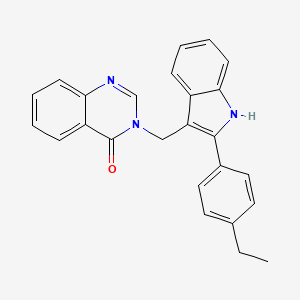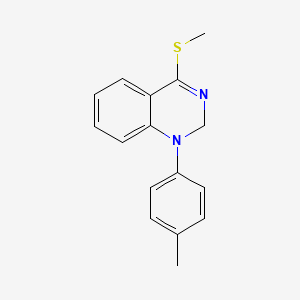![molecular formula C19H24N2O2 B14375475 N-(3-{[(4-Butoxyphenyl)methyl]amino}phenyl)acetamide CAS No. 90266-43-6](/img/structure/B14375475.png)
N-(3-{[(4-Butoxyphenyl)methyl]amino}phenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-{[(4-Butoxyphenyl)methyl]amino}phenyl)acetamide is an organic compound that belongs to the class of amides. This compound is characterized by the presence of an acetamide group attached to a phenyl ring, which is further substituted with a butoxyphenylmethylamino group. The compound’s structure imparts unique chemical and physical properties, making it of interest in various scientific research fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-{[(4-Butoxyphenyl)methyl]amino}phenyl)acetamide typically involves the following steps:
Formation of the Intermediate Amine: The initial step involves the reaction of 4-butoxybenzyl chloride with 3-aminophenylacetic acid under basic conditions to form the intermediate amine.
Acylation Reaction: The intermediate amine is then reacted with acetic anhydride or acetyl chloride to form the final product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method ensures better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-(3-{[(4-Butoxyphenyl)methyl]amino}phenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide or thiols in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted amides or other derivatives.
Aplicaciones Científicas De Investigación
N-(3-{[(4-Butoxyphenyl)methyl]amino}phenyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action of N-(3-{[(4-Butoxyphenyl)methyl]amino}phenyl)acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.
Pathways Involved: It can influence signaling pathways related to inflammation, cell proliferation, or apoptosis, depending on its specific application.
Comparación Con Compuestos Similares
Similar Compounds
- N-(4-(tert-butylamino)phenyl)acetamide
- N-(4-(methylamino)phenyl)acetamide
- N-(4-(ethylamino)phenyl)acetamide
Uniqueness
N-(3-{[(4-Butoxyphenyl)methyl]amino}phenyl)acetamide stands out due to the presence of the butoxy group, which imparts unique lipophilic properties. This structural feature can enhance its interaction with biological membranes and improve its bioavailability compared to similar compounds.
Propiedades
Número CAS |
90266-43-6 |
|---|---|
Fórmula molecular |
C19H24N2O2 |
Peso molecular |
312.4 g/mol |
Nombre IUPAC |
N-[3-[(4-butoxyphenyl)methylamino]phenyl]acetamide |
InChI |
InChI=1S/C19H24N2O2/c1-3-4-12-23-19-10-8-16(9-11-19)14-20-17-6-5-7-18(13-17)21-15(2)22/h5-11,13,20H,3-4,12,14H2,1-2H3,(H,21,22) |
Clave InChI |
JUKROTXJJWGNNT-UHFFFAOYSA-N |
SMILES canónico |
CCCCOC1=CC=C(C=C1)CNC2=CC(=CC=C2)NC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(1-Hydroxyethyl)[(4-methylcyclohexyl)oxy]oxophosphanium](/img/structure/B14375395.png)
![2-Hydroxy-5-{[(pyridin-3-yl)methyl]carbamoyl}benzoic acid](/img/structure/B14375398.png)

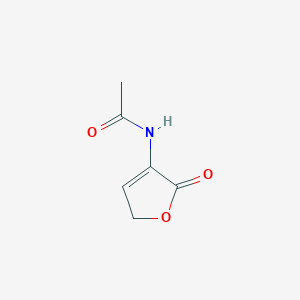
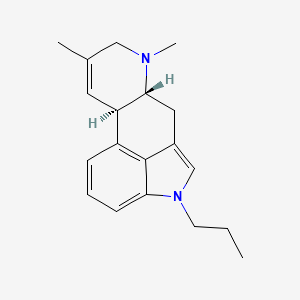
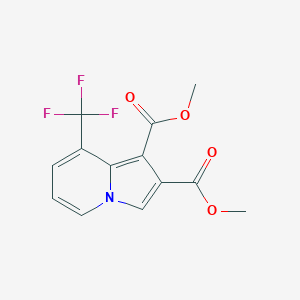
![1,1'-{[3-(Isocyanatomethyl)-1,2-phenylene]bis(methylene)}bis(3-chloro-2-isocyanatobenzene)](/img/structure/B14375430.png)
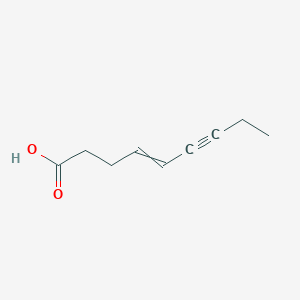
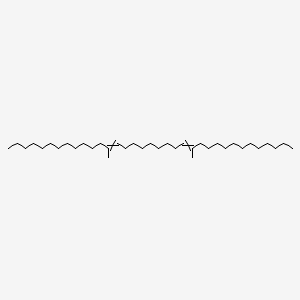
![5-[(2-Chloro-4,6-dinitrophenyl)sulfanyl]-3-(4-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B14375460.png)

